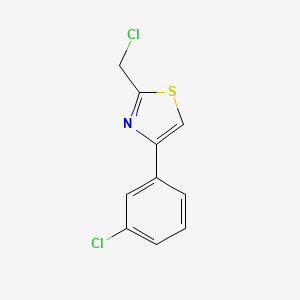
2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to exhibit unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
Thiazole derivatives, including those related to 2-(Chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole, have been studied for their corrosion inhibition properties. For instance, some 1,3,4-thiadiazoles showed promising results as corrosion inhibitors for mild steel in acidic solutions, with their effectiveness possibly related to quantum chemical parameters such as dipole moment and molecular orbital energies (Bentiss et al., 2007). Furthermore, studies on thiazole and thiadiazole derivatives against the corrosion of iron have demonstrated the utility of DFT calculations and molecular dynamics simulations in predicting inhibition performances (Kaya et al., 2016).
Quantum Chemical and Molecular Dynamics Simulation Studies
Thiazole derivatives have been the subject of quantum chemical and molecular dynamics simulation studies to understand their interaction with metal surfaces and their corrosion inhibition mechanisms. These studies provide insights into the molecular properties that contribute to their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Structural Analysis and Characterization
Research has also focused on the structural analysis and characterization of thiazole derivatives. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, providing detailed insights into its geometry, electronic properties, and potential applications in non-linear optics (NLO) materials (Kerru et al., 2019).
Drug Delivery Systems
Thiazole derivatives have been investigated for their potential in drug delivery systems. For example, gold nanoparticles stabilized with a complex of βcyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole have been explored as a novel system for drug transport, demonstrating the ability to improve the solubility and delivery of thiazole-based drugs (Asela et al., 2017).
Theoretical Study of Intramolecular Hydrogen Bonds
In addition, thiazole derivatives have been subjected to theoretical studies to understand the role of intramolecular hydrogen bonds in their properties. Such studies contribute to the design of new chemical entities with specific applications (Castro et al., 2007).
Propriétés
IUPAC Name |
2-(chloromethyl)-4-(3-chlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-10-13-9(6-14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWOJURLWQMDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2727148.png)
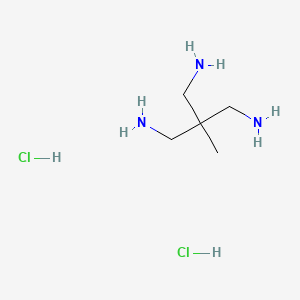


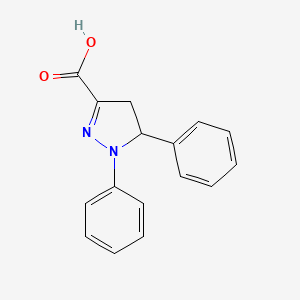
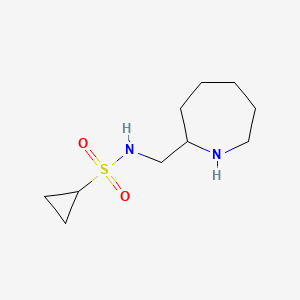
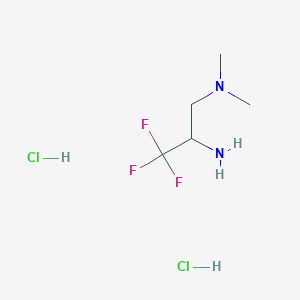
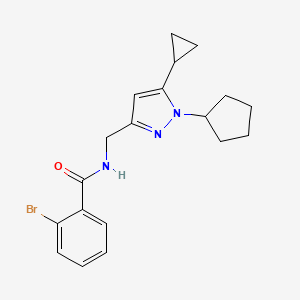
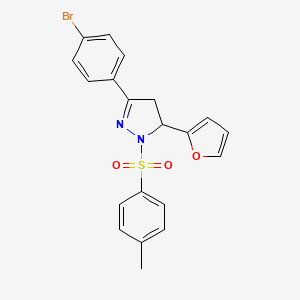
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)
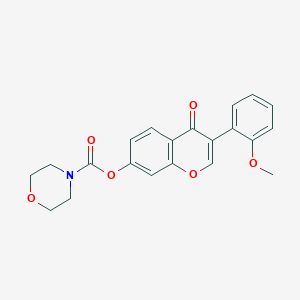
![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)

